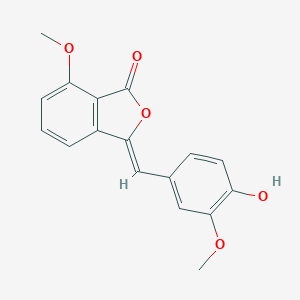![molecular formula C15H16ClN5O3 B286453 N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide](/img/structure/B286453.png)
N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide, also known as ABT-199, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer.
Mécanisme D'action
N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide binds to the hydrophobic groove of BCL-2 and prevents its interaction with pro-apoptotic proteins, such as BAK and BAX. This leads to the release of cytochrome c from the mitochondria and the activation of caspases, which ultimately results in apoptosis of cancer cells.
Biochemical and Physiological Effects:
N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide has been shown to have potent anti-tumor activity in preclinical studies. It has been found to induce apoptosis in cancer cells in a dose-dependent manner, while sparing normal cells. N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide has also been shown to enhance the efficacy of other anticancer agents, such as rituximab and venetoclax.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide has several advantages for lab experiments. It has high potency and selectivity for BCL-2, which makes it a useful tool for studying the role of BCL-2 in cancer cell survival. N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide is also relatively easy to synthesize and has good pharmacokinetic properties.
One limitation of N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide is that it may not be effective in all types of cancer. It has been found to be less effective in cancers that overexpress other anti-apoptotic proteins, such as MCL-1. Another limitation is that N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide may cause thrombocytopenia (low platelet count), which can limit its clinical use.
Orientations Futures
There are several future directions for N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide research. One direction is to investigate the efficacy of N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide in combination with other anticancer agents. Another direction is to identify biomarkers that can predict response to N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide and develop personalized treatment strategies. Additionally, there is a need for further research to understand the mechanisms of resistance to N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide and develop strategies to overcome it. Finally, there is a need to explore the potential use of N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide in other diseases, such as autoimmune disorders and neurodegenerative diseases.
Conclusion:
N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide is a promising small molecule inhibitor that selectively targets BCL-2 and induces apoptosis in cancer cells. It has shown efficacy in the treatment of CLL, ALL, and NHL, and has several advantages for lab experiments. However, there are limitations to its use, and further research is needed to optimize its clinical use and explore its potential in other diseases.
Méthodes De Synthèse
The synthesis of N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide involves several steps, starting with the reaction of 4-amino-2-chloro-7-nitrobenzimidazole with 1,3-dichloro-2-propanol to form a chloroalkyl intermediate. The intermediate is then reacted with N-Boc-3-aminomethylpiperidine to form the desired product. The Boc group is then removed to yield N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide in its final form.
Applications De Recherche Scientifique
N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide has been extensively studied for its potential in cancer treatment. It has shown promising results in the treatment of chronic lymphocytic leukemia (CLL), acute lymphoblastic leukemia (ALL), and non-Hodgkin's lymphoma (NHL). N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide selectively targets the B-cell lymphoma 2 (BCL-2) protein, which is overexpressed in many cancers and plays a crucial role in promoting cancer cell survival. By inhibiting BCL-2, N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide induces apoptosis (cell death) in cancer cells, while sparing normal cells.
Propriétés
Formule moléculaire |
C15H16ClN5O3 |
|---|---|
Poids moléculaire |
349.77 g/mol |
Nom IUPAC |
N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide |
InChI |
InChI=1S/C15H16ClN5O3/c16-10-5-9(12-13(18-7-17-12)14(10)21(23)24)15(22)19-11-6-20-3-1-8(11)2-4-20/h5,7-8,11H,1-4,6H2,(H,17,18)(H,19,22) |
Clé InChI |
YTMAQHHWGOVABH-UHFFFAOYSA-N |
SMILES isomérique |
C1CN2CCC1C(C2)NC(=O)C3=CC(=C(C4=C3N=CN4)[N+](=O)[O-])Cl |
SMILES |
C1CN2CCC1C(C2)NC(=O)C3=CC(=C(C4=C3N=CN4)[N+](=O)[O-])Cl |
SMILES canonique |
C1CN2CCC1C(C2)NC(=O)C3=CC(=C(C4=C3N=CN4)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methoxy-1H-[1,2,3]triazolo[4,5-d]pyridazin-7-ol](/img/structure/B286376.png)
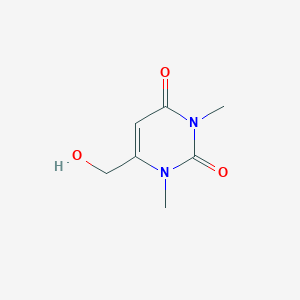
![8-methoxy-2-methyl-3-[(1E,3E)-penta-1,3-dienyl]isoquinolin-1-one](/img/structure/B286379.png)
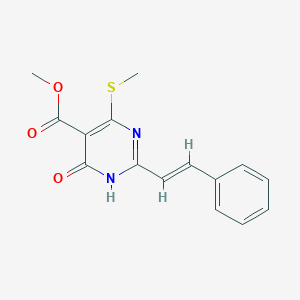
![9-bromo-1-ethoxy-7-methyl-3,4-dihydropyrimido[6,1-c][1,4]oxazine-6,8(1H,7H)-dione](/img/structure/B286384.png)
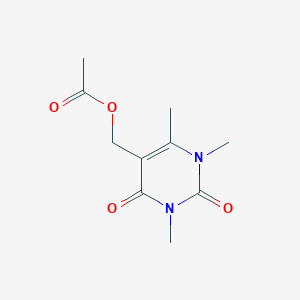
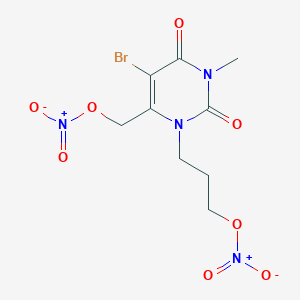
![5,7-dimethyl-3-(methylsulfinyl)isothiazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B286387.png)
![2-[bis(pyridin-3-ylmethylamino)methylidene]indene-1,3-dione](/img/structure/B286388.png)
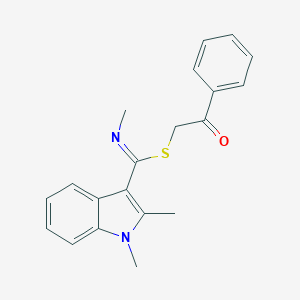
![N-[2-nitro-1-(methylsulfanyl)vinyl]benzamide](/img/structure/B286393.png)
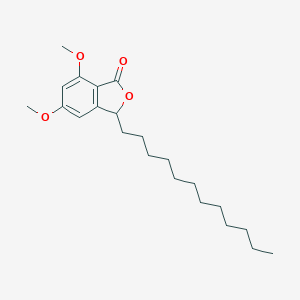
![2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-6-methoxy-N,N-dimethylbenzamide](/img/structure/B286396.png)
